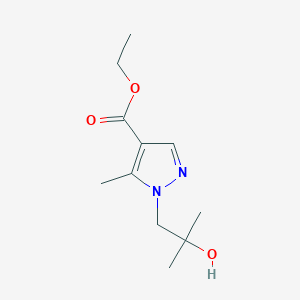

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate

Description

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative characterized by a hydroxylated aliphatic substituent at the 1-position, a methyl group at the 5-position, and an ethyl carboxylate ester at the 4-position. The 2-hydroxy-2-methylpropyl group introduces a polar, branched-chain alcohol moiety, distinguishing it from other pyrazole carboxylates with aromatic or halogenated substituents. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol.

Properties

IUPAC Name |

ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-16-10(14)9-6-12-13(8(9)2)7-11(3,4)15/h6,15H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCGFUSXDMSPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate typically involves the reaction of 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 1-(2-oxo-2-methylpropyl)-5-methylpyrazole-4-carboxylate.

Reduction: Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-methanol.

Substitution: Various alkyl esters depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:

- Anti-inflammatory Activity : Research indicates that compounds with pyrazole structures can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Neuropharmacology

Due to its ability to interact with various receptors in the central nervous system, this compound is being explored for:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders like Alzheimer's disease .

- GABA Receptor Modulation : Similar compounds have been noted for their ability to modulate GABAergic activity, which is crucial for managing epilepsy and anxiety disorders .

Case Study 1: Anti-inflammatory Effects

A study published in the Tropical Journal of Pharmaceutical Research evaluated various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a recent investigation into novel anticancer agents, researchers synthesized several derivatives of pyrazole compounds. This compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor modulation. The hydroxy and ester groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylate esters exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Polarity and Solubility: The target compound’s 2-hydroxy-2-methylpropyl group enhances polarity and water solubility compared to halogenated (e.g., F, Cl, Br) or aromatic substituents in analogues. This could improve bioavailability in aqueous environments .

The hydroxyl group in the target compound may participate in hydrogen bonding, influencing intermolecular interactions in crystal packing or ligand-receptor binding .

This contrasts with planar aromatic substituents (e.g., pyridinyl), which enable π-π stacking . The cyclopropyl group in Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate imposes ring strain, which may enhance reactivity in ring-opening reactions or modulate metabolic stability .

Synthetic Considerations :

- Hydroxyl-containing substituents require protection (e.g., silylation, acetylation) during synthesis to prevent side reactions, increasing synthetic complexity compared to halogenated analogues .

- Aryl-substituted derivatives (e.g., 5-bromopyridin-2-yl) are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas aliphatic substituents may involve alkylation or Grignard reactions .

Table 2: Inferred Property Trends

| Property | Target Compound | Halogenated Analogues | Aromatic/Heteroaromatic Analogues |

|---|---|---|---|

| Solubility (Polar Solvents) | High (due to -OH) | Moderate to Low | Low |

| Lipophilicity (logP) | Moderate (~1.5–2.0) | High (~2.5–3.5) | Moderate (~2.0–3.0) |

| Hydrogen-Bond Capacity | High | Low | Moderate (pyridinyl N) |

| Synthetic Accessibility | Moderate (protection required) | High (standard coupling) | High |

Research Implications

- Drug Design : The target compound’s hydroxyl group could improve solubility in hydrophilic drug formulations, while halogenated analogues may better penetrate lipid membranes .

- Material Science : Steric effects from branched substituents may influence crystal packing, as analyzed via SHELX refinements .

- Environmental Chemistry : The hydroxyl group may enhance biodegradability compared to persistent halogenated derivatives, aligning with "green chemistry" principles .

Biological Activity

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H18N2O3

- CAS Number: 2144385-16-8

The synthesis of this compound typically involves the reaction of 5-methylpyrazole-4-carboxylic acid with 2-methyl-2-propanol under acidic conditions. This method often employs catalysts like sulfuric acid to facilitate the reaction at elevated temperatures, ensuring high yield and purity of the product .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar pyrazole compounds were effective against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. In a comparative study, derivatives showed up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This compound is hypothesized to exert similar effects, potentially offering therapeutic benefits in inflammatory diseases .

Analgesic Activity

The analgesic potential of pyrazole derivatives has been extensively studied. Compounds within this class have demonstrated pain-relieving effects comparable to established analgesics. This compound may contribute to this activity through mechanisms involving the modulation of pain pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cytokine Modulation: The compound likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Enzyme Interaction: It may interact with enzymes involved in pain signaling pathways, contributing to its analgesic effects.

- Antimicrobial Mechanisms: The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group (-OH) on the pyrazole ring undergoes oxidation to form ketones or aldehydes. For example:

-

Reaction Conditions : Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic environments.

-

Mechanism : The hydroxy group is deprotonated, forming an enolate intermediate, which is then oxidized to a carbonyl group.

Reduction Reactions

The ester group (-COOEt) can be reduced to an alcohol (-CH₂OH) or further to a methylene group (-CH₂-):

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the ester bond and formation of an alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, reflux | Ketone | 65–75% | |

| Reduction | LiAlH₄, THF | Alcohol | 80–90% |

Substitution Reactions

The compound’s heterocyclic nitrogen atoms and ester group make it susceptible to nucleophilic substitution:

-

Acylation : The hydroxy group can react with acylating agents (e.g., acetyl chloride) to form esters or amides.

-

Alkylation : The nitrogen atoms may undergo alkylation, though steric hindrance from the bulky substituents may reduce reactivity.

Regioselectivity and Reaction Pathways

The pyrazole ring’s substitution pattern significantly influences reactivity. For example:

-

Trichloromethyl Enones : Similar pyrazole derivatives synthesized via cyclocondensation with arylhydrazines show regioselectivity dependent on solvent choice (e.g., methanol vs. DMF) . In such cases, methanolysis of trichloromethyl groups may occur, altering the substitution pattern.

-

Hydrazine Reactivity : The use of phenylhydrazine or substituted hydrazines can lead to regioisomeric mixtures

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate?

The synthesis of pyrazole-4-carboxylate derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., phenylhydrazine), followed by alkylation or hydroxylation steps to introduce the 2-hydroxy-2-methylpropyl group . Hydrolysis under basic conditions may be used to convert ester intermediates to carboxylic acids. Methodological optimization includes controlling reaction temperature (70–100°C) and solvent selection (e.g., ethanol or THF) to enhance yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry, particularly the hydroxypropyl and methyl groups.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) functional groups.

- Mass spectrometry (ESI-MS) : Verification of molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- HPLC : For purity assessment, using reverse-phase C18 columns with UV detection at λ ~254 nm .

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and ring puckering. Software like SHELX (for structure solution and refinement) and ORTEP-3 (for visualization) are standard tools. For pyrazole derivatives, the Cremer-Pople puckering parameters can quantify deviations from planarity in the heterocyclic ring .

Advanced Research Questions

Q. What pharmacological activities are associated with structurally related pyrazole-4-carboxylates?

Pyrazole-4-carboxylates exhibit diverse bioactivities, including:

- Enzyme inhibition : c-Met kinase inhibition has been reported for analogs with 2-hydroxy-2-methylpropyl substituents, showing IC₅₀ values <100 nM in biochemical assays .

- Analgesic/anti-inflammatory effects : Derivatives tested in rodent models (e.g., carrageenan-induced paw edema) demonstrate reduced inflammation via COX-2 inhibition .

- Structure-activity relationship (SAR) : Electron-withdrawing groups at the 5-position enhance metabolic stability, while bulky substituents improve target selectivity .

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

- Validation tools : Use PLATON or CHECKCIF to detect anomalies in X-ray data (e.g., missed symmetry, over-constrained thermal parameters) .

- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles. Discrepancies may arise from solution vs. solid-state conformational flexibility .

Q. What strategies improve regioselectivity during the alkylation of pyrazole intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.